Extended Tissue Half-Life vs. First-Generation Phosphorothioate Oligonucleotides
2′-O-MOE-modified ASOs demonstrate a profoundly extended tissue elimination half-life compared to first-generation phosphorothioate (PS) oligos. While PS-modified DNA ASOs exhibit tissue half-lives of only 1-3 days, MOE-gapmer ASOs targeting apolipoprotein B-100 show a terminal half-life of approximately 20 days in mice and 30 days in humans following parenteral administration [1]. This translates to a roughly 10- to 20-fold extension in the duration of pharmacodynamic effect after cessation of dosing.
| Evidence Dimension | Tissue elimination half-life (t1/2) |
|---|---|
| Target Compound Data | ≈20 days (mouse); ≈30 days (human) |
| Comparator Or Baseline | First-generation phosphorothioate (PS) DNA ASOs: 1-3 days |
| Quantified Difference | ≥10-fold extension |
| Conditions | In vivo, apoB-100 targeting ASOs, parental administration, mouse and human models |
Why This Matters
The extended half-life supports less frequent dosing regimens in preclinical and clinical studies, reducing animal handling and improving patient compliance, a critical differentiator for long-term therapeutic programs.
- [1] Yu RZ, Geary RS, Siwkowski A, et al. Cross-species comparison of in vivo PK/PD relationships for second-generation antisense oligonucleotides targeting apolipoprotein B-100. Biopharm Drug Dispos. 2007;28(8):481-491. View Source
